Benzoic acid morpholin-4-YL ester

Physical Chemistry Formulation Handling

Benzoic acid morpholin-4-YL ester (morpholin-4-yl benzoate) is a solid ester with a unique N–O linkage, mp 83 °C, XLogP3 = 1.6, and TPSA = 38.8 Ų. It serves as an O-acyl hydroxylamine source for copper-catalyzed electrophilic amination (e.g., tertiary arylamines, ~45% yield). Its drug-like properties make it ideal for parallel synthesis and screening libraries. High purity (98%) solid form enables precise formulation.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 5765-65-1
Cat. No. B1338919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid morpholin-4-YL ester
CAS5765-65-1
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1COCCN1OC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H13NO3/c13-11(10-4-2-1-3-5-10)15-12-6-8-14-9-7-12/h1-5H,6-9H2
InChIKeyZTURCWOWVLVNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid Morpholin-4-YL Ester (CAS 5765-65-1) – Core Identification and Baseline Procurement Data


Benzoic acid morpholin-4-YL ester (also referred to as morpholin-4-yl benzoate or 4-(benzoyloxy)morpholine) is a synthetic ester derivative combining a benzoate group with a morpholine heterocycle [1]. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol [1]. The compound is characterized as a solid at ambient temperature, with a reported melting point of 83 °C . This compound is primarily utilized as a building block in organic synthesis and as a research chemical , with its structure offering distinct physicochemical properties compared to other benzoate esters or morpholine derivatives.

Why a General 'Benzoate Ester' or 'Morpholine Derivative' is an Inadequate Substitute for Benzoic Acid Morpholin-4-YL Ester (CAS 5765-65-1)


While the benzoate ester and morpholine chemical classes are broad, specific structural variations lead to substantial differences in physical properties, reactivity, and biological profile, precluding simple interchangeability. For instance, the direct N–O linkage in morpholin-4-yl benzoate distinguishes it from carbon-linked morpholine derivatives or simple alkyl benzoates, impacting factors like hydrolytic stability and conformational flexibility [1]. Furthermore, the compound's solid state and specific melting point (83 °C) present unique handling and formulation considerations compared to liquid benzoate esters . Without direct, quantitative comparative data, assuming functional equivalence with a close analog introduces significant experimental and procurement risk.

Quantitative Differentiation Evidence for Benzoic Acid Morpholin-4-YL Ester (CAS 5765-65-1) vs. Comparators


Physical State and Melting Point Differentiation: Solid vs. Liquid Benzoate Esters

Benzoic acid morpholin-4-YL ester is a solid at ambient temperature with a reported melting point of 83 °C . This contrasts with many simple aliphatic benzoate esters, such as ethyl benzoate (melting point ~ -34 °C), which are liquids under standard laboratory conditions [1]. This difference in physical state directly impacts handling, storage, and formulation strategies, with the solid form often providing advantages in long-term stability and ease of precise weighing .

Physical Chemistry Formulation Handling

Purity Specification and Commercial Availability

This compound is commercially available at a minimum purity specification of 98%, with options for pack sizes ranging from 100 mg to 25 g from one major supplier . Other vendors report a minimum purity of 95% . This compares favorably to many niche or less common morpholine derivatives, which may only be offered at lower purity grades (e.g., 95% or less) or in smaller, non-scalable quantities. The availability of a high-purity (>98%) solid facilitates reproducible research outcomes and minimizes purification steps.

Procurement Quality Control Research Chemistry

Synthetic Utility: Yield in Copper-Catalyzed Electrophilic Amination

In a copper-catalyzed electrophilic amination reaction using functionalized diarylzinc reagents, 4-benzoyloxymorpholine (this compound) was employed as an O-acyl hydroxylamine reagent, affording the desired tertiary arylamine product in an approximate yield of 45% [1]. While this represents a moderate yield, it demonstrates the compound's viability in a specific, mild synthetic transformation. Comparative yield data for other O-benzoyl hydroxylamines in this exact system are not provided in the source, but the documented procedure offers a baseline for researchers optimizing this reaction.

Organic Synthesis Catalysis Methodology

Predicted Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)

Computed descriptors for this compound include an XLogP3-AA of 1.6 and a Topological Polar Surface Area (TPSA) of 38.8 Ų [1]. These values place it in a physicochemical space that is often associated with moderate membrane permeability and potential oral bioavailability (e.g., Lipinski's Rule of 5). Comparatively, simple alkyl benzoates like ethyl benzoate (XLogP3 ~2.4) are more lipophilic, while morpholine itself (XLogP3 ~ -0.9) is highly hydrophilic. This intermediate profile may offer a balance between solubility and permeability not found in either extreme.

Medicinal Chemistry ADME Drug Design

Recommended Scientific and Industrial Use Cases for Benzoic Acid Morpholin-4-YL Ester (CAS 5765-65-1) Based on Evidence


Organic Synthesis: Electrophilic Amination Reagent

Use as an O-acyl hydroxylamine source in copper-catalyzed electrophilic amination reactions, as demonstrated in the synthesis of tertiary arylamines [1]. This application leverages the compound's specific reactivity profile, with a documented yield of ~45% providing a benchmark for reaction optimization.

Medicinal Chemistry: Fragment Library or Building Block

Employ as a building block in the synthesis of more complex molecules for drug discovery. Its predicted physicochemical properties (XLogP3 = 1.6, TPSA = 38.8 Ų) place it within favorable drug-like space, and its solid state and high commercial purity (≥98%) make it suitable for parallel synthesis and screening library construction [2].

Chemical Biology: Probe Development

Utilize as a core scaffold for designing chemical probes. The morpholine moiety is known to interact with biological targets, while the benzoate ester linkage may be susceptible to controlled hydrolysis. The compound's solid state allows for precise formulation in biochemical assays .

Quality Control and Analytical Method Development

Use as a reference standard or internal standard in analytical chemistry due to its well-defined structure, high purity, and characteristic solid state. The compound's melting point (83 °C) and chromatographic behavior can serve as a benchmark for method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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